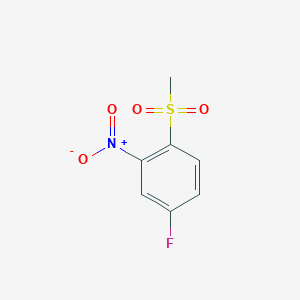
5-Fluor-2-(methylsulfonyl)nitrobenzol
Übersicht
Beschreibung
5-Fluoro-2-(methylsulphonyl)nitrobenzene: is an organic compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-(methylsulphonyl)nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Fluoro-2-(methylsulphonyl)nitrobenzene are investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene typically involves the nitration of 5-Fluoro-2-(methylsulphonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-(methylsulphonyl)nitrobenzene may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 5-Fluoro-2-(methylsulphonyl)nitrobenzene can undergo reduction reactions to form 5-Fluoro-2-(methylsulphonyl)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in 5-Fluoro-2-(methylsulphonyl)nitrobenzene can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Ammonia, primary or secondary amines.
Major Products:
Reduction: 5-Fluoro-2-(methylsulphonyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(methylsulphonyl)nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom and the nitro group can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-methylsulphonylnitrobenzene: Similar structure but with different positions of the functional groups.
5-Fluoro-2-(methylsulphonyl)aniline: A reduction product of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.
5-Fluoro-2-(methylsulphonyl)benzoic acid: Another derivative with a carboxylic acid group instead of a nitro group.
Uniqueness: 5-Fluoro-2-(methylsulphonyl)nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Eigenschaften
IUPAC Name |
4-fluoro-1-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCTHUYGZNUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
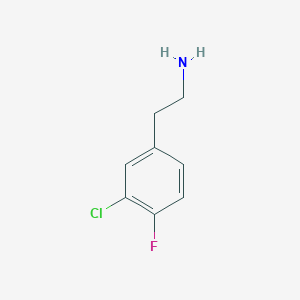



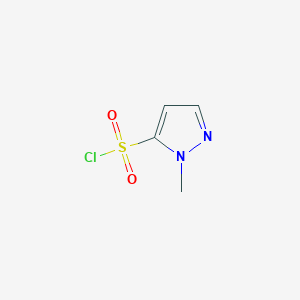
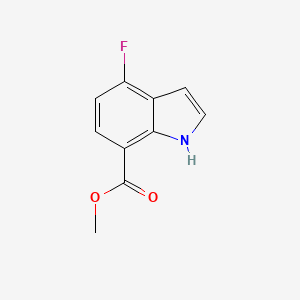

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)


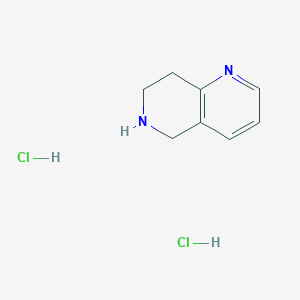
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
